molecular formula C21H18ClF2N3O3 B2509001 3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-88-4

3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2509001
CAS RN: 1021126-88-4
M. Wt: 433.84
InChI Key: BDAJVFBJVITDNW-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C21H18ClF2N3O3 and its molecular weight is 433.84. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) explored the use of a similar N-halamine precursor, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol), bonded onto cotton fabrics. This fabric demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7, as well as the ability to oxidize a simulant of chemical mustard, showing potential for antimicrobial and detoxification applications (Ren et al., 2009).

Crystal Packing and Conformational Analysis

Lazić et al. (2022) synthesized two spirohydantoin derivatives, including 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, and analyzed them using single crystal X-ray diffraction and DFT calculations. This research contributes to understanding the crystal packing and conformational preferences of such compounds (Lazić et al., 2022).

Anemia Treatment through Prolyl Hydroxylase Inhibition

Váchal et al. (2012) describe the discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, presenting a potential treatment for anemia. This class of compounds, identified as spirohydantoins, showed efficacy in upregulating erythropoietin (EPO) in vivo in preclinical species, indicating their potential as short-acting PHD1-3 inhibitors (Váchal et al., 2012).

Myelostimulating Activity

Research by Yu et al. (2018) on 1,3,8-triazaspiro[4.5]decane-2,4-diones demonstrated their myelostimulating activity in an artificially induced myelodepressive syndrome. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, suggesting their potential use in treating conditions related to bone marrow depression (Yu et al., 2018).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O3/c22-14-6-4-13(5-7-14)12-27-19(29)21(25-20(27)30)8-10-26(11-9-21)18(28)17-15(23)2-1-3-16(17)24/h1-7H,8-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJVFBJVITDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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